Cas no 877651-58-6 (6-{(5-cyclopropaneamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl 2-phenoxyacetate)

6-{(5-cyclopropaneamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl 2-phenoxyacetate structure
877651-58-6 structure
商品名:6-{(5-cyclopropaneamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl 2-phenoxyacetate
CAS番号:877651-58-6
MF:C20H17N3O6S2
メガワット:459.495482206345
CID:5842876
PubChem ID:18572979

6-{(5-cyclopropaneamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl 2-phenoxyacetate 化学的及び物理的性質

名前と識別子

    • Acetic acid, 2-phenoxy-, 6-[[[5-[(cyclopropylcarbonyl)amino]-1,3,4-thiadiazol-2-yl]thio]methyl]-4-oxo-4H-pyran-3-yl ester
    • 6-{[(5-cyclopropaneamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-phenoxyacetate
    • [6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 2-phenoxyacetate
    • F2532-0398
    • 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-phenoxyacetate
    • AKOS024657200
    • 877651-58-6
    • 6-{(5-cyclopropaneamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl 2-phenoxyacetate
    • インチ: 1S/C20H17N3O6S2/c24-15-8-14(11-30-20-23-22-19(31-20)21-18(26)12-6-7-12)27-9-16(15)29-17(25)10-28-13-4-2-1-3-5-13/h1-5,8-9,12H,6-7,10-11H2,(H,21,22,26)
    • InChIKey: GGIPXKPFHUUPAL-UHFFFAOYSA-N
    • ほほえんだ: C(OC1C(=O)C=C(CSC2=NN=C(NC(C3CC3)=O)S2)OC=1)(=O)COC1=CC=CC=C1

計算された属性

  • せいみつぶんしりょう: 459.05587762g/mol
  • どういたいしつりょう: 459.05587762g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 10
  • 重原子数: 31
  • 回転可能化学結合数: 10
  • 複雑さ: 764
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 170Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.5

じっけんとくせい

  • 密度みつど: 1.52±0.1 g/cm3(Predicted)
  • 酸性度係数(pKa): 9.00±0.50(Predicted)

6-{(5-cyclopropaneamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl 2-phenoxyacetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2532-0398-100mg
6-{[(5-cyclopropaneamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-phenoxyacetate
877651-58-6 90%+
100mg
$248.0 2023-05-16
Life Chemicals
F2532-0398-2μmol
6-{[(5-cyclopropaneamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-phenoxyacetate
877651-58-6 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2532-0398-30mg
6-{[(5-cyclopropaneamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-phenoxyacetate
877651-58-6 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2532-0398-4mg
6-{[(5-cyclopropaneamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-phenoxyacetate
877651-58-6 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2532-0398-10μmol
6-{[(5-cyclopropaneamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-phenoxyacetate
877651-58-6 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2532-0398-2mg
6-{[(5-cyclopropaneamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-phenoxyacetate
877651-58-6 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2532-0398-15mg
6-{[(5-cyclopropaneamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-phenoxyacetate
877651-58-6 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2532-0398-5mg
6-{[(5-cyclopropaneamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-phenoxyacetate
877651-58-6 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2532-0398-20mg
6-{[(5-cyclopropaneamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-phenoxyacetate
877651-58-6 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2532-0398-5μmol
6-{[(5-cyclopropaneamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-phenoxyacetate
877651-58-6 90%+
5μl
$63.0 2023-05-16

6-{(5-cyclopropaneamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl 2-phenoxyacetate 関連文献

6-{(5-cyclopropaneamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl 2-phenoxyacetateに関する追加情報

Introduction to 6-{(5-cyclopropaneamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl 2-phenoxyacetate and Its Significance in Modern Chemical Biology

The compound with the CAS number 877651-58-6, specifically named 6-{(5-cyclopropaneamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl 2-phenoxyacetate, represents a fascinating intersection of heterocyclic chemistry and pharmaceutical innovation. This molecule, characterized by its intricate structural framework, has garnered attention in the scientific community due to its potential applications in drug discovery and molecular medicine. The presence of multiple pharmacophoric moieties, including a thiadiazole core and a phenoxyacetate moiety, positions this compound as a promising candidate for further exploration in therapeutic development.

Recent advancements in chemical biology have highlighted the importance of structurally diverse compounds in modulating biological pathways. The thiadiazole scaffold, known for its broad spectrum of biological activities, has been extensively studied for its role in antimicrobial, anti-inflammatory, and anticancer applications. In particular, derivatives of thiadiazole have demonstrated efficacy in targeting enzymes and receptors involved in disease pathogenesis. The incorporation of a 5-cyclopropaneamido group into the thiadiazole ring enhances the molecule's solubility and bioavailability, making it more suitable for biological assays and drug-like properties.

The sulfanylmethyl substituent at the 2-position of the thiadiazole ring introduces a reactive sulfur atom, which can participate in various chemical transformations and interactions with biological targets. This feature is particularly intriguing for medicinal chemists seeking to develop molecules with enhanced binding affinity and selectivity. Additionally, the 4H-pyran-3-yl moiety contributes to the overall stability and metabolic profile of the compound, ensuring its suitability for further pharmacokinetic studies.

The terminal 2-phenoxyacetate group adds another layer of complexity to the molecule, providing a hydrophilic anchor that can improve membrane permeability and cellular uptake. This design element is critical for optimizing drug delivery systems and ensuring therapeutic efficacy. The combination of these structural features makes 6-{(5-cyclopropaneamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl 2-phenoxyacetate a versatile scaffold for developing novel therapeutic agents.

In the context of current research trends, this compound aligns with the growing interest in multitargeted drug discovery. Multitargeted approaches aim to simultaneously modulate multiple biological pathways or receptors to achieve synergistic therapeutic effects. The structural complexity of 6-{(5-cyclopropaneamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl 2-phenoxyacetate suggests its potential as a multitargeted ligand capable of interacting with diverse pharmacological targets.

Recent studies have demonstrated that thiadiazole derivatives can exhibit inhibitory activity against various kinases and enzymes implicated in cancer progression. For instance, modifications at the 2-position of the thiadiazole ring have been shown to enhance binding affinity to specific protein targets. The sulfanylmethyl group serves as a key pharmacophore for disrupting aberrant signaling pathways associated with tumor growth and metastasis. Furthermore, the phenoxyacetate moiety has been identified as an effective component in enhancing drug penetration across biological barriers.

The significance of this compound is further underscored by its potential applications in addressing emerging challenges in drug development. With increasing resistance to conventional therapeutics, there is a pressing need for innovative molecular entities that can overcome existing limitations. The structural features of 6-{(5-cyclopropaneamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl 2-phenoxyacetate position it as a valuable asset in the quest for next-generation pharmaceuticals.

Future research directions may focus on synthesizing analogs of this compound to optimize its pharmacological profile. By systematically modifying key structural elements such as the thiadiazole core or the phenoxyacetate group, researchers can fine-tune properties such as potency, selectivity, and metabolic stability. Computational modeling techniques will likely play a crucial role in predicting how these modifications will impact biological activity.

Additionally, preclinical studies are essential to evaluate the safety and efficacy of this compound before moving into human trials. In vitro assays will provide initial insights into its interaction with biological targets, while animal models will offer more comprehensive assessments of its pharmacokinetic and pharmacodynamic properties. These studies will be instrumental in determining whether this compound has the potential to translate into clinical applications.

The broader implications of this research extend beyond individual therapeutic applications. By advancing our understanding of how complex molecular structures influence biological processes, scientists can develop more rational approaches to drug design. This knowledge may also inform strategies for overcoming challenges such as drug resistance and toxicity.

In conclusion,6-{(5-cyclopropaneamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl}-4-oکسو۴H-pyran۳-yل ۲-phenoxyacetate (CAS no: 877651586) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features make it an attractive scaffold for developing novel therapeutics targeting various diseases. As research continues to uncover new applications for this compound, it holds significant potential for contributing to advancements in chemical biology and medicinal chemistry.

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